Cas no 924871-96-5 (ethyl 3-(chlorosulfonyl)-4-methylbenzoate)

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is a versatile intermediate in organic synthesis, primarily used in the preparation of sulfonamide derivatives and other functionalized aromatic compounds. Its reactive chlorosulfonyl group enables efficient sulfonylation reactions, while the ester moiety offers further derivatization potential. The compound is particularly valuable in pharmaceutical and agrochemical research, where precise functional group manipulation is required. Its stability under controlled conditions and compatibility with a range of reagents make it a reliable choice for synthetic applications. The methyl substitution at the 4-position enhances steric and electronic properties, influencing reactivity in targeted transformations. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
ethyl 3-(chlorosulfonyl)-4-methylbenzoate structure
924871-96-5 structure
Product name:ethyl 3-(chlorosulfonyl)-4-methylbenzoate
CAS No:924871-96-5
MF:C10H11ClO4S
MW:262.709941148758
CID:4665239
PubChem ID:43384892

ethyl 3-(chlorosulfonyl)-4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • 3-Chlorosulfonyl-4-methyl-benzoic acid ethyl ester
    • Ethyl 3-(Chlorosulfonyl)-4-methylbenzoate
    • ethyl 3-(chlorosulfonyl)-4-methylbenzoate
    • Inchi: 1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3
    • InChI Key: MBXNHYWLMGGEIV-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(C)C(S(Cl)(=O)=O)=C1

ethyl 3-(chlorosulfonyl)-4-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-174350-10.0g
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
10.0g
$1287.0 2023-02-16
TRC
B127063-100mg
Ethyl 3-(Chlorosulfonyl)-4-methylbenzoate
924871-96-5
100mg
$ 230.00 2022-03-28
Enamine
EN300-174350-0.25g
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
0.25g
$148.0 2023-09-20
A2B Chem LLC
AW09297-100mg
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
100mg
$145.00 2024-07-18
Enamine
EN300-174350-5g
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
5g
$869.0 2023-09-20
1PlusChem
1P01BDBL-1g
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
1g
$368.00 2025-03-19
1PlusChem
1P01BDBL-10g
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
10g
$1653.00 2024-04-20
Aaron
AR01BDJX-500mg
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
500mg
$346.00 2025-02-09
1PlusChem
1P01BDBL-50mg
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
50mg
$112.00 2025-03-19
A2B Chem LLC
AW09297-10g
ethyl 3-(chlorosulfonyl)-4-methylbenzoate
924871-96-5 95%
10g
$1390.00 2024-07-18

Additional information on ethyl 3-(chlorosulfonyl)-4-methylbenzoate

Research Briefing on Ethyl 3-(Chlorosulfonyl)-4-methylbenzoate (CAS: 924871-96-5) in Chemical and Biomedical Applications

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS: 924871-96-5) is a sulfonyl chloride derivative with significant potential in chemical synthesis and pharmaceutical applications. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of sulfonamide-based therapeutics. This briefing consolidates the latest research findings on this compound, focusing on its synthetic utility, mechanism of action, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of ethyl 3-(chlorosulfonyl)-4-methylbenzoate as a key precursor in the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. The researchers employed a multi-step synthetic route, wherein the chlorosulfonyl group facilitated efficient coupling with amine nucleophiles, yielding compounds with nanomolar inhibitory activity. Structural-activity relationship (SAR) analysis revealed that the 4-methyl substitution on the benzoate ring enhanced binding affinity by optimizing hydrophobic interactions within the enzyme's active site.

In parallel, advancements in continuous flow chemistry have improved the safety profile of handling this reactive intermediate. A 2024 Organic Process Research & Development publication detailed a microreactor-based protocol that minimized decomposition risks while achieving 92% yield in the sulfonylation step. This technological innovation addresses the compound's inherent instability, which has historically limited its large-scale application.

Emerging biomedical applications were highlighted in a recent patent (WO2023/154672) describing ethyl 3-(chlorosulfonyl)-4-methylbenzoate-derived probes for positron emission tomography (PET) imaging. The compound's ability to undergo rapid 18F-fluorination via sulfur-fluorine exchange reactions positions it as a valuable building block for radiopharmaceuticals targeting tumor-associated carbonic anhydrase IX.

Ongoing toxicological evaluations (as reported in Chemical Research in Toxicology, 2024) have established preliminary safety data, noting that proper handling protocols effectively mitigate the compound's acute toxicity risks. The research community continues to explore structure-modification strategies to further enhance the pharmacological profile of derivatives while maintaining synthetic accessibility.

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